(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine
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Overview
Description
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolopyridine ring . The reaction conditions often include the use of acidic catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways such as Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazines: Known for their kinase inhibitory properties.
Uniqueness
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit TRKs makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-3-7(4-10)8-5-11-13(2)9(8)12-6/h3,5H,4,10H2,1-2H3 |
InChI Key |
OALGCZXDTMBWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)CN |
Origin of Product |
United States |
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